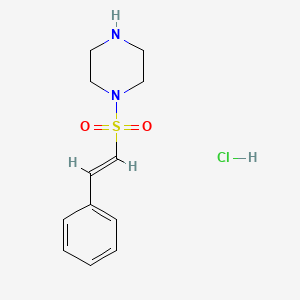
1-(2-Phenylethenesulfonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClN₂O₂S. It is a piperazine derivative, which means it contains a six-membered ring with two nitrogen atoms. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-phenylethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenylethenesulfonyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Phenylethenesulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used as an intermediate in the synthesis of antipsychotic drugs.
1-(2,4-Difluorophenyl)piperazine hydrochloride: Investigated for its potential antidepressant properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12;/h1-6,11,13H,7-10H2;1H/b11-6+; |
InChI Key |
FUMUANBLOGKEPV-ICSBZGNSSA-N |
Isomeric SMILES |
C1CN(CCN1)S(=O)(=O)/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


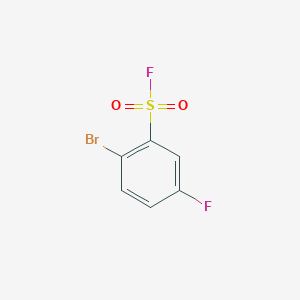
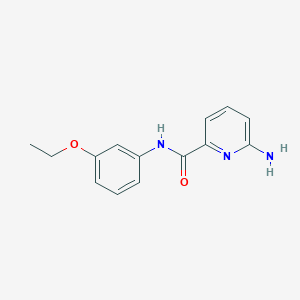
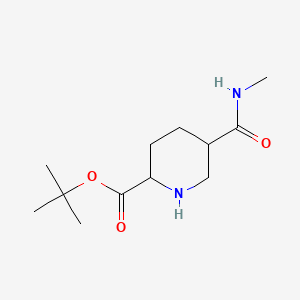
![4-Hydroxy-3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B15128848.png)
![6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15128853.png)
![[3-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B15128860.png)
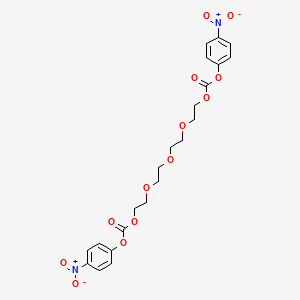

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
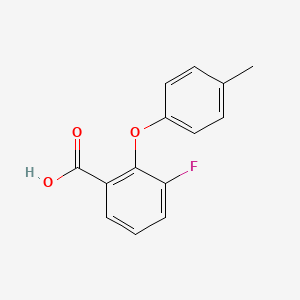
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)

![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)
![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)
